2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol
Brand Name: Vulcanchem
CAS No.: 72987-59-8
VCID: VC18431123
InChI: InChI=1S/C17H20O3/c1-14-7-9-16(10-8-14)20-13-17(18)19-12-11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3
SMILES:
Molecular Formula: C17H20O3
Molecular Weight: 272.34 g/mol

2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol

CAS No.: 72987-59-8

Cat. No.: VC18431123

Molecular Formula: C17H20O3

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol - 72987-59-8

Specification

CAS No. 72987-59-8
Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
IUPAC Name 2-(4-methylphenoxy)-1-(2-phenylethoxy)ethanol
Standard InChI InChI=1S/C17H20O3/c1-14-7-9-16(10-8-14)20-13-17(18)19-12-11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3
Standard InChI Key DHQFANPUVQZDMT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OCC(O)OCCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Spectroscopic and Physical Properties

Key physical properties include a predicted boiling point of 385.48°C and a melting point of 128.89°C, derived from EPI Suite modeling . The compound exhibits moderate lipophilicity, with experimental log KOWK_{OW} values ranging from 1.2 to 3.01, suggesting variable solubility in organic solvents . Water solubility remains low, aligning with its hydrophobic aromatic groups. Collision cross-section (CCS) predictions for adducts such as [M+H]+[\text{M+H}]^+ (164.5 Ų) and [M+Na]+[\text{M+Na}]^+ (178.0 Ų) provide insights into its mass spectrometric behavior .

Table 1: Physical and Chemical Properties of 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol

PropertyValueSource
Molecular Weight272.34 g/mol
Boiling Point385.48°C (predicted)
Melting Point128.89°C (predicted)
Log KOWK_{OW}1.2 (exp.), 3.01 (predicted)
Water SolubilityLow (quantitative data pending)

Synthesis and Manufacturing

Industrial Synthesis Pathways

The compound is synthesized via nucleophilic substitution reactions between phenolic derivatives and alkylating agents. A documented method involves reacting 4-methylphenol with propylene oxide under alkaline conditions, followed by ethoxylation with 2-phenylethyl bromide. Temperature control (80–120°C) and catalytic bases like potassium hydroxide are critical for minimizing side reactions, such as oligomerization or hydrolysis.

Purification and Quality Control

Post-synthesis purification employs fractional distillation and column chromatography to achieve >95% purity, as required for fragrance applications. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are used to verify structural integrity and enantiomeric excess .

Research Gaps and Future Directions

Environmental Persistence and Degradation

While current data suggest low persistence, bioaccumulation, and toxicity (PBT), long-term ecological studies are needed to assess degradation pathways in aquatic and terrestrial systems .

Enantiomer-Specific Bioactivity

The pharmacological potential of individual enantiomers remains unexplored. Chiral separation and activity assays could unveil applications in asymmetric synthesis or medicinal chemistry.

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